Cas no 16610-63-2 (Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis-)

Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis- structure
16610-63-2 structure
Product Name:Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis-
Numero CAS:16610-63-2
MF:C12H28O7P2
MW:346.294046401978
CID:121775
PubChem ID:4395717
Update Time:2025-04-18

Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis-
    • LAURYL ALCOHOL DIPHOSPHONIC ACID
    • (1-hydroxydodecane-1,1-diyl)diphosphonic acid
    • DB07873
    • (1-Hydroxydodecylidene)diphosphonic acid
    • Phosphonic acid, (1-hydroxydodecylidene)di-
    • MFCD02170346
    • bisphosphonate, 11
    • S888WM4024
    • P,P'-(1-Hydroxydodecylidene)diphosphonic acid
    • Tensan AO
    • (1-hydroxy-1-phosphonododecyl)phosphonic acid
    • (1-hydroxy-1-phosphono-dodecyl)phosphonic acid
    • Phosphonic acid, (1-hydroxydodecylidene)bis-
    • BDBM25285
    • 16610-63-2
    • 1-Hydroxydodecane-1,1-diphosphonic acid
    • 1-hydroxy-1,1 -dodecanediphosphonic acid
    • EC 425-230-2
    • SCHEMBL2373762
    • DTXSID901021204
    • compound 11 [PMID: 18800762]
    • 1-hydroxy-1,1-dodecane diphosphonic acid
    • UNII-S888WM4024
    • H23
    • GTPL3191
    • Phosphonic acid, p,p'-(1-hydroxydodecylidene)bis-
    • Q27076193
    • CHEMBL416301
    • KKVZONPEMODBBG-UHFFFAOYSA-N
    • (1-Hydroxydodecane-1,1-Diyl)bis(Phosphonic Acid)
    • NS00002393
    • Lauryl alcohol diphosphonic acid [INCI]
    • Inchi: 1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19)
    • Chiave InChI: KKVZONPEMODBBG-UHFFFAOYSA-N
    • Sorrisi: P(C(CCCCCCCCCCC)(O)P(=O)(O)O)(=O)(O)O

Proprietà calcolate

  • Massa esatta: 346.131
  • Massa monoisotopica: 346.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 12
  • Complessità: 352
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 135A^2
  • XLogP3: 1.6
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.